molecular formula C4H4BrNO2 B2861515 (5-Bromooxazol-2-YL)methanol CAS No. 1454907-14-2

(5-Bromooxazol-2-YL)methanol

Cat. No.: B2861515
CAS No.: 1454907-14-2
M. Wt: 177.985
InChI Key: NRCNATHPEVHILM-UHFFFAOYSA-N
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Description

(5-Bromooxazol-2-yl)methanol (CAS: 1454907-14-2) is a brominated oxazole derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate, or building block, for the construction of more complex molecules. Its molecular formula is C 4 H 4 BrNO 2 and it has a molecular weight of 177.98 g/mol . The structure of this compound features both a reactive bromine atom and a methanol functional group on a heterocyclic oxazole core. This allows researchers to employ it in diverse chemical transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) via the bromo group, while the hydroxymethyl group can be further functionalized or oxidized . Oxazole-based compounds are frequently explored in the development of novel therapeutic agents due to their widespread biological activities . Research into hybrid molecules incorporating heterocycles like 1,2,3-triazoles and other privileged scaffolds highlights the importance of such intermediates in creating compounds with potential antioxidant properties, which are relevant for anti-ageing research and the study of cellular senescence . This product is offered with a typical purity of 95% or higher and requires specific storage conditions to maintain stability, recommending an inert atmosphere and storage at 2-8°C . As a standard safety precaution, it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation . This compound is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-1,3-oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNATHPEVHILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454907-14-2
Record name (5-bromooxazol-2-yl)methanol
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Reactivity Profiles and Transformative Chemistry of 5 Bromooxazol 2 Yl Methanol

Cross-Coupling Reactions Involving the C-5 Bromine Functionality

The bromine atom attached to the C-5 position of the oxazole (B20620) ring is a key site for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Direct Arylation/Alkynylation)

Palladium catalysts are highly effective in promoting the coupling of (5-Bromooxazol-2-YL)methanol with a range of organic partners. These reactions are fundamental for constructing more complex molecular architectures.

The Suzuki-Miyaura reaction , a powerful method for forming C-C bonds, utilizes a palladium catalyst to couple aryl or vinyl boronic acids with organohalides. beilstein-journals.orgresearchgate.netmdpi.com This reaction is characterized by its mild conditions and tolerance of various functional groups. uwindsor.camdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.canih.govwhiterose.ac.uk

The Sonogashira coupling provides a reliable route to synthesize alkynyl-substituted oxazoles by reacting this compound with terminal alkynes. wikipedia.orgsioc-journal.cn This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org While effective, copper can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). wikipedia.org Consequently, copper-free Sonogashira protocols have been developed to circumvent this issue. nih.gov

Direct C-H arylation/alkynylation represents a more atom-economical approach by directly coupling the C-H bond of a reaction partner with the C-Br bond of the oxazole, avoiding the pre-functionalization of the coupling partner. imperial.ac.ukrsc.orgresearchgate.net These reactions are also typically palladium-catalyzed and offer a streamlined synthesis of biaryl and aryl-alkynyl structures. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Key Features
Suzuki-Miyaura Aryl/Vinyl Boronic Acids Pd(0) complex, Base Mild conditions, broad functional group tolerance. beilstein-journals.orguwindsor.camdpi.com
Sonogashira Terminal Alkynes Pd(0) complex, Cu(I) co-catalyst, Base Efficient C(sp)-C(sp2) bond formation. wikipedia.orgnih.gov
Direct Arylation Arenes Pd(II) catalyst, Oxidant Avoids pre-functionalization of the arene. imperial.ac.ukrsc.org

Copper-Mediated Coupling Processes

Copper-mediated reactions, such as the Ullmann condensation, offer an alternative to palladium-catalyzed methods for forming C-C and C-heteroatom bonds. beilstein-journals.org Historically, these reactions required stoichiometric amounts of copper and harsh conditions. beilstein-journals.org However, modern protocols often use catalytic amounts of soluble copper salts with ligands, allowing for milder reaction conditions. beilstein-journals.orgnih.gov These processes are valuable for synthesizing a variety of substituted oxazoles.

Other Metal-Catalyzed Coupling Reactions (e.g., Nickel)

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. rsc.org Nickel catalysts can effectively mediate Suzuki-Miyaura and Sonogashira-type couplings. nih.govorganic-chemistry.orgmdpi.comnih.gov Notably, nickel catalysis has been shown to be effective for coupling challenging substrates, including unactivated alkyl halides. nih.gov The mechanism of nickel-catalyzed reactions can differ from palladium, sometimes involving radical pathways or different oxidation state cycles. nih.gov

Table 2: Comparison of Metal Catalysts in Cross-Coupling Reactions

Metal Catalyst Common Reactions Advantages Disadvantages
Palladium Suzuki-Miyaura, Sonogashira, Heck High efficiency, broad scope, well-understood mechanisms. uwindsor.cawikipedia.org Higher cost, potential for catalyst poisoning.
Copper Ullmann Condensation Lower cost, effective for C-N and C-O coupling. beilstein-journals.orgnih.gov Can require harsh conditions, potential for side reactions. beilstein-journals.org
Nickel Suzuki-Miyaura, Sonogashira Lower cost, effective for challenging substrates. rsc.orgnih.gov Mechanisms can be complex, may require specific ligands. nih.gov

Nucleophilic Substitution Reactions at the Bromine-Substituted Position

The bromine atom at the C-5 position of the oxazole ring is susceptible to nucleophilic substitution, although this reactivity is influenced by the electron-deficient nature of the oxazole ring. The presence of the bromine atom enhances the electrophilicity of the C-5 position, making it a target for nucleophiles. This allows for the introduction of various functional groups by replacing the bromine atom. However, five-membered heterocyclic rings are generally electron-rich, which can make nucleophilic substitution less favorable compared to electrophilic substitution. reddit.com The success of nucleophilic substitution often depends on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like hydroxide (B78521) ions can replace a halogen in a haloalkane to form an alcohol, a reaction that can be applied to heteroaromatic systems under appropriate conditions. chemguide.co.uksavemyexams.com

Chemical Transformations of the C-2 Hydroxymethyl Group

The hydroxymethyl group at the C-2 position offers another site for chemical modification, primarily through oxidation and reduction reactions.

Oxidation and Reduction Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation is typically achieved using common oxidizing agents. For example, treatment of similar thiazol-2-ylmethanols with sulfuric acid in a hydrolytic medium has been shown to yield the corresponding ketone, suggesting an oxidative pathway. researchgate.net Conversely, while the hydroxymethyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to a methyl group, though this is a less common transformation for this specific substrate. More commonly, the focus is on the oxidation to access different functional groups.

Esterification and Etherification Protocols

The hydroxyl group of this compound serves as a versatile handle for introducing a variety of functional moieties through esterification and etherification, enabling the synthesis of a broad spectrum of derivatives.

Esterification: Standard esterification protocols can be readily applied to this compound. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. richmond.edumit.edursc.org This equilibrium-driven process often requires heating and the removal of water to achieve high yields. richmond.edu Alternatively, for more sensitive substrates or to achieve milder reaction conditions, carboxylic acids can be activated prior to reaction. Acyl chlorides or acid anhydrides react with the alcohol, often in the presence of a non-nucleophilic base such as pyridine, to yield the corresponding esters. nih.gov These methods are generally high-yielding and proceed under milder conditions than traditional Fischer esterification. nih.gov Oxidative esterification, where an aldehyde is reacted with the alcohol in the presence of an oxidizing agent, presents another modern alternative. libretexts.org

Interactive Data Table: Representative Esterification Reactions

Ester ProductCarboxylic Acid/DerivativeCatalyst/ReagentsTypical ConditionsRef.
(5-Bromooxazol-2-yl)methyl acetateAcetic AnhydridePyridineRoom Temperature nih.gov
(5-Bromooxazol-2-yl)methyl benzoateBenzoic AcidH₂SO₄ (conc.)Heat, Reflux richmond.edu
(5-Bromooxazol-2-yl)methyl pivalatePivaloyl ChlorideTriethylamine, DCM0 °C to Room Temp. mdpi.com

Note: This table presents plausible reaction conditions based on general organic synthesis principles for esterification.

Etherification: The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. richmond.edu This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typical to enhance the nucleophilicity of the alkoxide. numberanalytics.com Given the SN2 mechanism, this reaction is most efficient with primary alkyl halides. masterorganicchemistry.comlibretexts.org A milder variation for etherification uses silver(I) oxide (Ag₂O) as a base, which can be particularly useful for sensitive substrates. libretexts.orglibretexts.org

Interactive Data Table: Representative Etherification Reactions

Ether ProductAlkylating AgentBaseSolventTypical ConditionsRef.
2-(Methoxymethyl)-5-bromooxazoleMethyl IodideNaHTHF/DMF0 °C to Room Temp. richmond.edu
2-(Benzyloxymethyl)-5-bromooxazoleBenzyl BromideNaHTHFRoom Temperature numberanalytics.com
2-(Allyloxymethyl)-5-bromooxazoleAllyl BromideAg₂ODCMRoom Temperature libretexts.orglibretexts.org

Note: This table outlines feasible reaction protocols for etherification based on the Williamson ether synthesis.

Derivatization for Linker and Conjugation Chemistry

The bifunctional nature of this compound makes it an attractive scaffold for the construction of linkers used in conjugation chemistry, particularly in the field of antibody-drug conjugates (ADCs). glpbio.commedchemexpress.com ADCs consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker, and the linker's properties are critical for the ADC's stability and efficacy. nih.govgoogle.com

The hydroxyl group of this compound provides a convenient attachment point for initiating linker synthesis. It can be reacted with various bifunctional reagents. For instance, reaction with an amino acid derivative protected at the amino terminus (e.g., Fmoc-glycine) using standard peptide coupling reagents (like DCC/DMAP) would form an ester bond, introducing a new functional handle (the protected amine) for further elaboration.

Conversely, the C5-bromo position offers a site for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions. sci-hub.se This allows for the attachment of the cytotoxic drug or another part of the linker system after the initial linker has been built onto the C2-side chain. This orthogonal reactivity allows for a modular approach to complex linker-payload synthesis. For example, a linker can be attached to the hydroxyl group, and then a payload bearing a boronic acid or ester can be coupled at the C5 position via a Suzuki-Miyaura reaction. nih.gov

Interactive Data Table: Potential Derivatizations for Linker Synthesis

Derivatization ReactionReagentFunctional Group TargetedResulting MoietyPotential Application
EsterificationN-Boc-glycineC2-HydroxylEster-linked amino acidIntroduction of an amine handle for payload attachment.
Etherification6-Bromo-1-hexeneC2-HydroxylAlkene-terminated etherAlkene for click chemistry or further functionalization.
Suzuki CouplingPayload-B(OH)₂C5-BromoC5-Aryl/HeteroarylDirect attachment of a cytotoxic payload.
Sonogashira CouplingAlkyne-LinkerC5-BromoC5-AlkynylIntroduction of an alkyne for azide-alkyne cycloaddition (Click Chemistry). chemrxiv.org

Note: This table illustrates hypothetical derivatizations showcasing the synthetic versatility of the title compound in conjugation chemistry.

Ring-Opening and Rearrangement Processes of the Oxazole Core

While the oxazole ring is generally considered aromatic and stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions. wikipedia.orgresearchgate.net These transformations can be driven by thermal energy or acid catalysis.

One of the classic rearrangements involving oxazoles is the Cornforth rearrangement, a thermal process observed in 4-acyloxazoles. wikipedia.org The mechanism involves a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization to form an isomeric oxazole. wikipedia.org For this compound itself, this reaction is not directly applicable. However, if the C2-hydroxymethyl group is first oxidized to an aldehyde and then used to form a 4-acyloxazole derivative, the resulting structure could potentially undergo a Cornforth-type rearrangement, although this has not been specifically reported for this compound.

Acid-catalyzed rearrangements and ring-opening are also known for oxazole and related heterocyclic systems. Current time information in Bangalore, IN. Strong acidic conditions can lead to protonation of the oxazole nitrogen or oxygen, activating the ring towards nucleophilic attack and potential cleavage. For instance, treatment of certain oxazoles with strong acid can lead to hydrolysis, breaking open the ring to form acyclic amide or ester precursors. However, the oxazole ring in this compound is generally stable under the conditions used for many standard transformations like esterification or Suzuki coupling. Significant ring degradation or rearrangement typically requires harsh conditions such as high temperatures or concentrated acids, which are often avoided to maintain the integrity of the desired product. nih.govacs.org In some cases, pyrolysis of highly substituted isoxazolones has been used to generate bromooxazoles, indicating that thermal processes can lead to ring formation and rearrangement. researchgate.net

Studies on Chemo- and Regioselective Functionalization

The presence of multiple reactive sites in this compound—the C5-bromo atom, the C2-hydroxymethyl group, and the oxazole ring itself—makes chemo- and regioselectivity key considerations in its synthetic applications. nih.govsci-hub.se

Chemoselectivity: The hydroxyl group and the C-Br bond exhibit distinct reactivities, allowing for selective transformations. The hydroxyl group readily undergoes reactions typical of primary alcohols, such as esterification and etherification, under conditions that leave the C-Br bond untouched. richmond.edunumberanalytics.com Conversely, the C5-bromo position is primarily targeted by transition-metal-catalyzed cross-coupling reactions, which can be performed selectively without affecting a free or protected hydroxyl group. sci-hub.sepreprints.org For example, a Suzuki-Miyaura coupling can be performed on the C5-bromo position while the C2-hydroxymethyl group is present, or after it has been protected (e.g., as a silyl (B83357) ether) or derivatized. nih.gov

Regioselectivity: The functionalization of the oxazole ring itself is highly regioselective. The C5 position is electronically activated for electrophilic attack and is the primary site for reactions like bromination. sci-hub.se In the context of cross-coupling reactions, the C5-bromo substituent serves as a reliable handle for introducing new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are extensively used for the regioselective functionalization of 5-bromooxazoles. sci-hub.seacademie-sciences.frresearchgate.net The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize these transformations. rsc.orgrsc.orgrsc.org For instance, Suzuki-Miyaura couplings on 5-bromooxazoles with various aryl- and heteroarylboronic acids proceed in good to excellent yields using palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base (e.g., K₂CO₃, Cs₂CO₃). sci-hub.sepreprints.orgacademie-sciences.fr This high regioselectivity is crucial for the controlled synthesis of complex molecules where the precise placement of substituents on the oxazole core is required.

Interactive Data Table: Regioselective Functionalization of the 5-Bromo Position

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypeRef.
Suzuki-Miyaura CouplingArylboronic AcidPd(PPh₃)₄, K₂CO₃5-Aryl-2-(hydroxymethyl)oxazole sci-hub.seacademie-sciences.fr
Suzuki-Miyaura CouplingHeteroarylboronic AcidPdCl₂(dppf), Cs₂CO₃5-Heteroaryl-2-(hydroxymethyl)oxazole nih.govresearchgate.net
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-2-(hydroxymethyl)oxazole chemrxiv.org
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃, Et₃N5-Styrenyl-2-(hydroxymethyl)oxazole mdpi.com

Note: This table summarizes established regioselective cross-coupling reactions on the C5-bromo position of the oxazole ring, with conditions adapted from literature on similar substrates.

Advanced Spectroscopic and Computational Elucidation of 5 Bromooxazol 2 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within (5-Bromooxazol-2-yl)methanol.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the oxazole (B20620) ring proton, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The single proton attached to the oxazole ring (H-4) is anticipated to appear as a sharp singlet. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the presence of the bromine atom at C-5. In related oxazole systems, this proton typically resonates in the aromatic region. mdpi.com For this compound, this signal is expected at approximately 7.48 ppm. mdpi.com

The two protons of the methylene group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet. This signal would be found further upfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxazole ring and the hydroxyl group. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It can also exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-4 (oxazole ring) ~7.48 Singlet (s)
-CH₂- (methylene) ~4.70 Singlet (s)
-OH (hydroxyl) Variable Broad Singlet (br s)

Note: Predicted values are based on data from analogous structures and are solvent-dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the structure.

The three carbons of the oxazole ring have characteristic chemical shifts. cdnsciencepub.com

C2: This carbon, bonded to the hydroxymethyl group, is highly deshielded due to its position between two heteroatoms (O and N). Its resonance is expected significantly downfield, often in the range of 155-165 ppm.

C4: This carbon is bonded to a hydrogen atom and is expected to resonate around 129.0 ppm. mdpi.com

C5: The carbon atom bearing the bromine atom is deshielded by the halogen and is part of the heterocyclic ring. Its chemical shift is predicted to be in the region of 125-135 ppm.

The carbon of the methylene group (-CH₂OH) is an sp³-hybridized carbon and will appear much further upfield, typically in the 55-65 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 (oxazole ring) ~160.0
C4 (oxazole ring) ~129.0
C5 (oxazole ring) ~127.0
-CH₂- (methylene) ~58.0

Note: Predicted values are based on data from analogous structures and are solvent-dependent. mdpi.comcdnsciencepub.com

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be expected between the methylene protons (-CH₂) and the hydroxyl proton (-OH), although this can be broadened or absent depending on exchange rates. No other correlations are expected, as the H-4 and -CH₂- protons are separated by four bonds and are not coupled.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). ustc.edu.cn This is essential for definitive carbon assignments. Expected correlations are:

The oxazole H-4 proton signal (~7.48 ppm) will show a cross-peak with the C4 carbon signal (~129.0 ppm).

The methylene protons (~4.70 ppm) will show a cross-peak with the methylene carbon signal (~58.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for piecing together the molecular framework. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

The methylene protons (-CH₂) showing correlations to the C2 and C4 carbons of the oxazole ring.

The oxazole H-4 proton showing correlations to the C2 and C5 carbons.

These 2D NMR techniques, used in combination, provide an unambiguous confirmation of the molecular structure. sdsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The IR spectrum of this compound would be characterized by several key absorption bands. A broad, strong band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org The C-H stretching of the oxazole ring and the methylene group would appear around 2850-3100 cm⁻¹. libretexts.org

The oxazole ring itself gives rise to a series of characteristic bands. These include C=N and C=C stretching vibrations, typically found in the 1500-1650 cm⁻¹ region, and ring breathing modes at lower wavenumbers. The C-O-C stretching within the ring and from the alcohol ether linkage would contribute to the complex fingerprint region between 1000-1300 cm⁻¹. core.ac.uk The C-Br stretch is expected to appear as a strong absorption at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the aromatic-like oxazole ring vibrations would be expected to produce strong signals. researchgate.netscielo.br

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 O-H stretch (broad) Alcohol
3100-3000 C-H stretch Oxazole Ring
2960-2850 C-H stretch Methylene (-CH₂)
1650-1500 C=N and C=C stretch Oxazole Ring
1300-1000 C-O stretch Alcohol and Ring Ether
650-500 C-Br stretch Bromo-substituent

Note: Values are typical ranges for the specified functional groups. libretexts.orgcore.ac.uk

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Oxazole and its derivatives are known to absorb UV light due to π → π* and n → π* transitions associated with the heterocyclic ring system. nih.gov The substitution pattern on the oxazole ring significantly influences the absorption maxima (λ_max).

For this compound, the primary absorption is expected to be a π → π* transition within the oxazole ring, likely occurring in the UV region between 250-300 nm. The presence of the bromine atom and the hydroxymethyl group will modulate the exact position and intensity of this peak. The UV-Vis spectrum is often solvent-dependent, with polar solvents potentially causing shifts in the absorption maxima. researchgate.netacademie-sciences.fr

Many oxazole derivatives are also known to be fluorescent, emitting light after electronic excitation. oup.comrsc.org The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. nih.govresearchgate.net While the open-ring isomers of some oxazole-containing diarylethenes exhibit strong fluorescence, the specific emissive properties of this compound would require experimental determination. oup.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₄H₄BrNO₂. uni.lunih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺) and for any bromine-containing fragments. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. savemyexams.com Therefore, the mass spectrum will display an [M]⁺ peak and an [M+2]⁺ peak of almost equal intensity. For C₄H₄⁷⁹BrNO₂, the monoisotopic mass is 176.94 Da, and for C₄H₄⁸¹BrNO₂, it is 178.94 Da.

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways would include:

Loss of a hydroxyl radical (•OH, 17 Da).

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the hydroxymethyl group.

Loss of the bromine atom (•Br, 79 or 81 Da).

Cleavage of the oxazole ring, leading to smaller charged fragments.

Electrospray ionization (ESI), a softer technique, would likely show prominent peaks for the protonated molecule, [M+H]⁺, at m/z 177.95 and 179.95. uni.lunih.gov

Table 4: Predicted Mass Spectrometry Peaks for this compound

m/z (mass-to-charge ratio) Ion Description
176.9 / 178.9 [C₄H₄BrNO₂]⁺ Molecular Ion (M⁺)
177.9 / 179.9 [C₄H₅BrNO₂]⁺ Protonated Molecule [M+H]⁺
159.9 / 161.9 [C₄H₂BrNO]⁺ Loss of H₂O from [M+H]⁺
98.0 [C₃H₄NO₂]⁺ Loss of Br from M⁺

Note: Isotopic peaks for bromine (⁷⁹Br/⁸¹Br) are shown. uni.lusavemyexams.com

Table of Compounds Mentioned

Compound Name
This compound
(5-Bromothiazol-2-yl)methanol

Core-Level Spectroscopy: X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

Core-level spectroscopy techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for probing the local electronic structure of molecules like this compound. These methods provide element-specific information by exciting core electrons, offering direct insight into the chemical environment of each atom (C, N, O, Br) within the molecule. cam.ac.uk

Comprehensive spectroscopic studies on the parent oxazole molecule have been conducted at the carbon, nitrogen, and oxygen K-edges. researchgate.netaip.orgdntb.gov.uanih.gov These investigations reveal that a complete theoretical description of XPS spectra requires the consideration of both orbital correlation and orbital relaxation effects. researchgate.netaip.orgnih.gov Similarly, the interpretation of nitrogen and oxygen K-edge XAS is sensitive to the inclusion of dynamical electron correlation in theoretical models. researchgate.netaip.orgnih.gov For brominated aromatic compounds, XPS studies show that the bromine atom significantly influences the core-level energies of adjacent atoms. usc.edu The 1s orbital of the carbon atom directly bonded to bromine is shifted to a higher binding energy by approximately 1.1 eV compared to other carbon atoms in the ring. usc.edu Therefore, in this compound, a similar shift would be anticipated for the C5 carbon of the oxazole ring.

XPS is also instrumental in analyzing surface chemistry and reactions. For instance, it has been used to confirm the covalent attachment of oxazole-forming functional groups to graphene, where shifts in the C 1s and N 1s core levels indicate the formation of the heterocyclic ring. rsc.org A new shoulder peak appearing at 289.3 eV in the C 1s spectrum corresponds to C-O and C-N bonds, while the N 1s peak shifts from 398.8 eV (nitrile) to 402.3 eV (oxazole), confirming the cyclization. rsc.org This analytical power extends to monitoring reactions on solid supports, such as those involving brominated resins. acs.org In studies of ytterbium tetraphenylporphyrin (B126558) complexes, the XPS spectrum of the Br 3d level provides clear evidence of the chemical state of bromine atoms within the molecule. finechem-mirea.ru

TechniqueAtom/EdgeKey Finding for Oxazole AnaloguesAnticipated Feature for this compoundReference
XPSC 1sCarbon bonded to bromine shows a ~1.1 eV shift to higher binding energy.C5 carbon signal will be shifted to higher binding energy. usc.edu
XPSN 1sAnalysis requires inclusion of orbital correlation and relaxation effects for accurate simulation.Complex spectral features requiring high-level theory for interpretation. researchgate.netnih.gov
XASN, O K-edgeSpectra are sensitive to the level of dynamical electron correlation in theoretical models.Accurate spectral simulation necessitates advanced computational methods. aip.orgosti.gov
XPSBr 3dDistinct doublets (Br 3d5/2, Br 3d3/2) confirm the chemical state of bromine.A characteristic doublet confirming the C-Br bond. finechem-mirea.ru

Auger-Meitner Electron (AE) Spectroscopy for Electronic Structure Insight

Auger-Meitner Electron (AE) Spectroscopy, often used in conjunction with core-level photoionization, provides detailed information about the electronic structure and decay dynamics following the creation of a core-hole. researchgate.netnih.gov In this process, a valence electron fills the core vacancy, and the excess energy is transferred to another valence electron, which is then ejected as an Auger-Meitner electron. researchgate.net The kinetic energy of this ejected electron is characteristic of the electronic states involved in the decay.

For the parent oxazole molecule, both normal and resonant Auger-Meitner spectra have been measured and analyzed. researchgate.netaip.orgnih.govosti.gov The normal AE spectra are found to be dominated by a singlet excitation channel and are well-described by theoretical models. researchgate.netaip.orgnih.gov However, the resonant AE spectra, which are generated following the excitation of a core electron to an unoccupied molecular orbital, are significantly more complex. researchgate.netaip.orgnih.gov

The interpretation of these resonant spectra requires sophisticated theoretical approaches. researchgate.net Participator decay channels, which typically dominate at higher kinetic energies, can be accurately described by coupled cluster theory. aip.orgnih.gov In contrast, spectator channels are only satisfactorily explained using more advanced methods that combine restricted active space perturbation theory (RASPT2) for the bound part of the wavefunction with a one-center approximation (OCA) for the continuum electron. researchgate.netaip.orgosti.gov These studies underscore the necessity of a strong synergy between experimental measurements and high-level theoretical calculations to fully unravel the intricate electronic decay mechanisms in oxazole and its derivatives, including this compound. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of oxazole derivatives. irjweb.com It provides a balance between computational cost and accuracy, making it suitable for studying the geometric and electronic structure, reactivity, and conformation of molecules like this compound. irjweb.comscispace.com

DFT calculations, often using functionals like B3LYP or M06-2X, can predict optimized molecular geometries, bond lengths, and bond angles with good accuracy. irjweb.comnih.gov For instance, studies on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine have detailed the planarity between the benzimidazole (B57391) and oxazole rings. irjweb.com Such calculations on this compound would elucidate the preferred conformation of the hydroxymethyl group relative to the bromooxazole ring.

Furthermore, DFT is employed to calculate key parameters that describe molecular reactivity. irjweb.comnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). nih.gov A small HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com Studies on various substituted oxazoles have shown how different functional groups modulate these reactivity descriptors, providing insight into the influence of the bromine and hydroxymethyl substituents. nih.govnih.gov

Calculated Global Reactivity Descriptors for Oxazole and Derivatives (Illustrative Data)
ParameterDefinitionSignificanceReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons. nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons. nih.gov
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. irjweb.comnih.gov
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.comnih.gov
Electrophilicity Index (ω)ω = μ2 / 2ηQuantifies the global electrophilic nature of a molecule. irjweb.comnih.gov

For a more rigorous and accurate description of the electronic structure and energetics of oxazole systems, high-level ab initio and coupled cluster (CC) methods are employed. nih.govmdpi.com These methods, while computationally more demanding than DFT, provide benchmark-quality data, especially for phenomena where electron correlation is critical. researchgate.netosti.gov

Ab initio methods like Møller–Plesset perturbation theory (MP2) and multireference methods such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are used to study ground and excited states, as well as complex potential energy surfaces. nih.govnih.govresearchgate.net For example, MP2 calculations have been used to investigate the equilibrium structures and binding energies of van der Waals complexes involving oxazole. europa.eu CASSCF/CASPT2 methods have been applied to determine the ordering and energies of the excited states of oxazole, which is crucial for understanding its photochemistry. nih.govresearchgate.net

Coupled cluster methods, such as CCSD (Coupled Cluster Singles and Doubles) and CCSD(T) (which includes a perturbative correction for triple excitations), are considered the "gold standard" for single-reference systems and are used to obtain highly accurate energies. mdpi.com In the context of core-level spectroscopy of oxazole, fc-CVS-EOM-CCSD (frozen-core core-valence separated equation-of-motion coupled cluster singles and doubles) and its variants have been essential for simulating XAS, XPS, and AES spectra, demonstrating excellent agreement with experimental results. aip.orgnih.govosti.gov These methods are vital for validating the results from more economical DFT calculations and for providing definitive insights into the electronic structure of molecules like this compound. mdpi.com

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving the oxazole ring. By mapping the potential energy surface, researchers can identify intermediates, locate transition state (TS) structures, and calculate activation energies, providing a comprehensive understanding of reaction pathways. nih.govacs.org

For example, quantum-chemical calculations have been performed to shed light on the intricate mechanistic sequence for the synthesis of substituted oxazoles from α-arylamides. nih.govacs.org These studies identified key intermediates and transition states, explaining the observed reaction outcomes. nih.gov Similarly, DFT calculations have been used to study the atmospheric oxidation of oxazole initiated by hydroxyl radicals. researchgate.net This work revealed that the reaction proceeds preferentially via OH-addition to the carbon atoms of the ring rather than H-abstraction, and transition state theory (TST) was used to calculate reaction kinetics. researchgate.net

In the study of cycloaddition reactions to form isoxazolines from azolyl enamines, DFT calculations at the B3LYP level were used to investigate both concerted and stepwise pathways. beilstein-journals.org The analysis of the localized transition state geometries revealed a highly asynchronous concerted mechanism, as indicated by the lengths of the forming bonds. beilstein-journals.org For the direct arylation of oxazoles, computational studies have helped to rationalize the observed regioselectivity by comparing the energetics of different catalytic cycles and intermediates. beilstein-journals.org Such analyses are crucial for optimizing reaction conditions and designing new synthetic strategies involving oxazole derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The energy, symmetry, and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior. nih.govfrontiersin.org

For oxazole and its derivatives, FMO analysis provides valuable insights into their reactivity patterns. nih.govresearchgate.netresearchgate.net The HOMO indicates the sites most susceptible to electrophilic attack, as these are the regions of highest electron density and electron-donating capability. nih.gov Conversely, the LUMO points to the sites most prone to nucleophilic attack, representing the most electron-deficient regions. frontiersin.org For the parent oxazole, the electron density in the HOMO is primarily distributed around the C4=C5 and C2=N3 double bonds, suggesting these are the most reactive sites towards electrophiles like singlet oxygen. nih.gov

The introduction of substituents, such as the bromine atom and hydroxymethyl group in this compound, significantly alters the energies and distributions of the frontier orbitals, thereby modifying the molecule's reactivity. nih.govresearchgate.net DFT calculations are commonly used to compute and visualize the FMOs of substituted oxazoles, allowing for predictions of regioselectivity in various reactions. rsc.orgresearchgate.net For instance, the HOMO-LUMO energy gap is a critical parameter; a smaller gap typically implies higher reactivity and is a focus of QSAR studies on oxazole derivatives. scispace.comresearchgate.net This analysis is a cornerstone for designing new reactions and understanding the biological activity of oxazole-containing compounds. numberanalytics.com

FMO Analysis and Reactivity of Oxazoles
OrbitalRole in ReactivityGoverns Reaction WithPredicted Site in OxazoleReference
HOMOElectron DonorElectrophilesC4=C5 and C2=N3 double bonds nih.gov
LUMOElectron AcceptorNucleophilesElectron-deficient ring atoms (e.g., C2) frontiersin.orgresearchgate.net

Role As a Precursor in Advanced Chemical Synthesis and Materials Science

Integration into Complex Molecular Architectures as a Synthetic Scaffold

The unique arrangement of functional groups in (5-Bromooxazol-2-YL)methanol makes it an excellent scaffold for constructing intricate molecular frameworks. The bromine atom at the C5 position is amenable to a wide range of cross-coupling reactions, enabling the introduction of diverse substituents. Simultaneously, the hydroxymethyl group at the C2 position can be readily oxidized to an aldehyde or converted into other functional groups, providing an additional point for molecular elaboration. This dual reactivity is fundamental to its role in building complex molecules.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, a goal that is well-supported by the use of pluripotent starting materials like this compound. cam.ac.uknih.govcam.ac.uk In contrast to traditional combinatorial chemistry which often focuses on decorating a single molecular framework, DOS seeks to generate varied molecular skeletons. cam.ac.ukscispace.com The orthogonal reactivity of the bromo and hydroxymethyl functionalities on the oxazole (B20620) ring allows for a branched synthetic approach. This enables the generation of a wide array of compounds from a single, readily accessible starting material, thereby increasing the skeletal diversity of the resulting chemical library. cam.ac.uk

For instance, the bromine atom can participate in reactions like Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups, while the alcohol can be used in esterification or etherification reactions. By systematically varying the reaction partners for each functional group, a large and diverse library of compounds can be efficiently synthesized.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different scaffold while retaining similar biological activity. researchgate.netnih.gov This technique is employed to discover novel intellectual property, improve pharmacokinetic properties, or circumvent undesirable characteristics of a lead compound. The oxazole ring of this compound can act as a bioisosteric replacement for other five-membered heterocycles or even phenyl rings in certain contexts. unife.it

The ability to functionalize both the C2 and C5 positions of the oxazole ring allows for the precise spatial arrangement of substituents, mimicking the pharmacophore of a parent molecule. This makes this compound a valuable tool for generating new molecular frameworks with potentially improved drug-like properties. nih.gov

Heterocyclic compounds are of paramount importance in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com this compound is a prime example of a versatile heterocyclic building block. sci-hub.se The oxazole moiety itself is a privileged structure found in numerous biologically active natural products and synthetic compounds. sci-hub.se

The presence of the bromine atom facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in organic synthesis. sci-hub.se The hydroxymethyl group provides a handle for further functionalization or for anchoring the molecule to a solid support for high-throughput synthesis. The ability to prepare such multipurpose building blocks on a multigram scale enhances their utility in synthetic endeavors. sci-hub.se

Below is a table summarizing the synthetic utility of this compound:

Functional Group Position Common Reactions Introduced Moiety
BromineC5Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Stille CouplingAryl, Heteroaryl, Alkynyl, Amino, Alkyl/Aryl (via tin reagents)
HydroxymethylC2Oxidation, Esterification, Etherification, HalogenationAldehyde, Carboxylic Acid, Ester, Ether, Halomethyl

Contributions to Materials Science and Specialty Chemicals

The application of this compound extends beyond medicinal chemistry into the field of materials science and the synthesis of specialty chemicals. nih.gov Its inherent functionalities allow for its incorporation into larger polymeric structures and for the development of novel ligands and catalysts.

Building blocks containing heterocyclic rings are crucial for creating functional materials with specific electronic and optical properties. ossila.com The oxazole ring in this compound can be integrated into the backbone of polymers. The dual reactivity of this precursor allows for the synthesis of polymers through step-growth polymerization, where the bromo and hydroxymethyl groups (or their derivatives) react with appropriate co-monomers.

The resulting polymers, containing oxazole units, may exhibit desirable properties such as thermal stability, specific photophysical characteristics, or the ability to coordinate with metal ions, making them suitable for applications in areas like organic light-emitting diodes (OLEDs), sensors, or specialty coatings.

The nitrogen and oxygen atoms within the oxazole ring of this compound can act as coordination sites for metal ions. By modifying the substituents at the C2 and C5 positions, it is possible to design and synthesize novel ligands with tailored steric and electronic properties. nih.gov These ligands can then be used to form metal complexes that may function as catalysts in a variety of chemical transformations. nih.gov

For example, the synthesis of chiral ligands derived from this compound could lead to the development of asymmetric catalysts for enantioselective reactions. Furthermore, the ability to polymerize this building block opens the door to creating heterogeneous catalysts, where the catalytic sites are immobilized on a polymer support, facilitating catalyst recovery and reuse. researchgate.net The development of efficient catalytic systems is a cornerstone of sustainable chemistry, with applications ranging from the production of fine chemicals to the conversion of biomass. ulpgc.esmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Novel and Highly Efficient Green Synthetic Routes

The imperative for sustainable chemical manufacturing is driving significant efforts toward the creation of green synthetic pathways for oxazole (B20620) derivatives. ijpsonline.comirjmets.com Future research will likely focus on minimizing hazardous waste and energy consumption associated with the synthesis of (5-Bromooxazol-2-YL)methanol and related compounds. ijpsonline.comijpsonline.com Key strategies are expected to include the use of alternative and safer solvents, such as water or ionic liquids, and the development of biocatalytic methods. chemistryjournals.netijsetpub.com

The exploration of microwave-assisted and ultrasound-mediated synthesis is also a promising area. ijpsonline.comijpsonline.com These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. ijpsonline.commdpi.com Furthermore, the design of catalytic processes using earth-abundant and non-toxic metals is a critical goal to replace traditional heavy metal catalysts. irjmets.com The overarching aim is to devise synthetic protocols that are not only efficient and high-yielding but also economically viable and environmentally responsible. ijsetpub.com

Exploration of Unconventional Reactivity and Novel Chemical Transformations

Beyond its established roles, the unique electronic properties of the this compound scaffold present opportunities for discovering novel chemical reactions. The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. sci-hub.seresearchgate.net Future work will likely expand the scope of these coupling reactions, exploring new catalytic systems and reaction partners.

Researchers are also interested in the potential for C-H activation reactions on the oxazole ring, which would allow for direct functionalization without the need for pre-installed leaving groups. aip.org The interplay between the bromo and hydroxymethyl groups could also lead to unique intramolecular cyclizations or rearrangement reactions, opening doors to complex molecular architectures. The exploration of its reactivity under photocatalytic conditions is another burgeoning field, offering mild and selective methods for bond formation. unina.it

Advanced Computational Modeling for Predictive Chemistry and Mechanistic Elucidation

The synergy between experimental work and computational modeling is becoming increasingly vital in modern chemical research. techscience.comtms.org For this compound, advanced computational techniques can provide profound insights into its electronic structure, reactivity, and the mechanisms of its transformations. techscience.com Density Functional Theory (DFT) calculations, for instance, can be employed to predict reaction pathways, transition state energies, and the influence of substituents on reactivity. scielo.org.bo

Machine learning and artificial intelligence are also poised to revolutionize this area. rsc.orgmit.edu By training models on large datasets of reaction outcomes, it may become possible to predict the products of novel reactions involving this compound with high accuracy. arxiv.org These predictive models can significantly accelerate the discovery of new reactions and the optimization of existing ones by minimizing the need for extensive experimental screening. rsc.org Furthermore, computational studies can elucidate complex reaction mechanisms, providing a deeper understanding that can guide the rational design of new synthetic strategies. mit.edu

Integration with High-Throughput Synthesis and Automated Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the integration of automated platforms. beilstein-journals.org The synthesis of derivatives of this compound is well-suited for high-throughput approaches. capes.gov.br Automated synthesizers can perform multiple reactions in parallel, allowing for the rapid generation of a diverse array of analogs for biological evaluation. beilstein-journals.orgacs.org

These platforms enable systematic exploration of reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify optimal conditions. acs.org The use of solid-supported reagents and scavengers can further streamline the process by simplifying purification. acs.org By combining automated synthesis with high-throughput screening, researchers can accelerate the identification of new bioactive molecules derived from the this compound scaffold.

Applications in Flow Chemistry for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. dfc-kyoto.co.jpmdpi.com This approach offers numerous advantages over traditional batch processing, including enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. wuxiapptec.com The synthesis of this compound and its derivatives is an excellent candidate for translation to continuous flow processes. beilstein-journals.org

Flow reactors can enable the use of reaction conditions, such as high temperatures and pressures, that are difficult to achieve safely in batch reactors. wuxiapptec.com This can lead to significantly reduced reaction times and increased yields. mdpi.com For instance, bromination and subsequent nucleophilic substitution reactions could be performed in a continuous multistep synthesis, minimizing the isolation of potentially unstable intermediates. beilstein-journals.orgresearchgate.net The scalability of flow chemistry makes it an attractive option for the industrial production of valuable compounds derived from this compound. researchgate.net

Q & A

Q. What frameworks ensure reproducibility in studies involving brominated oxazoles?

  • Methodological Answer :
  • Open Data Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols and spectral data in repositories like PubChem or Zenodo .
  • Collaborative Validation : Cross-verify results with independent labs using standardized protocols (e.g., identical reagent batches, equipment calibration).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.